molecular formula C20H25BrN2 B10878961 1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine

1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine

Cat. No.: B10878961
M. Wt: 373.3 g/mol
InChI Key: GBXHMRVYCXYMNZ-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 4-(3-phenylpropyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including receptor binding and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperazine: Known for its stimulant effects and studied for its potential therapeutic applications.

    4-Bromobenzylpiperazine: Similar structure but lacks the phenylpropyl group, leading to different pharmacological properties.

Uniqueness

1-(4-Bromobenzyl)-4-(3-phenylpropyl)piperazine is unique due to the presence of both the bromobenzyl and phenylpropyl groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C20H25BrN2

Molecular Weight

373.3 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C20H25BrN2/c21-20-10-8-19(9-11-20)17-23-15-13-22(14-16-23)12-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-11H,4,7,12-17H2

InChI Key

GBXHMRVYCXYMNZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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